
1,2-Di-p-tolylethan
Übersicht
Beschreibung
1,2-Di-p-tolylethane is a useful research compound. Its molecular formula is C16H18 and its molecular weight is 210.31 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Di-p-tolylethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Di-p-tolylethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Di-p-tolylethane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Materialwissenschaften
In der Materialwissenschaft wird 1,2-Di-p-tolylethan verwendet, um die elektronische Struktur konjugierter Kohlenwasserstoffe zu untersuchen . Sein molekulares Gerüst ist wertvoll für das Verständnis der Eigenschaften organischer Halbleiter und die Entwicklung neuer Materialien für elektronische Anwendungen.
Analytische Chemie
This compound kann in der analytischen Chemie als Standard oder Reagenz verwendet werden, um Instrumente zu kalibrieren oder neue analytische Methoden zu entwickeln, insbesondere in der Spektroskopie und Chromatographie .
Organische Synthese
Es dient als Baustein in der organischen Synthese und liefert ein Gerüst für den Aufbau komplexerer Moleküle. Seine Stabilität und Reaktivität machen es für verschiedene synthetische Transformationen und chemische Reaktionen geeignet .
Biotechnologie
In der Biotechnologie kann this compound bei der Synthese kleiner Moleküle verwendet werden, die mit biologischen Systemen interagieren können und möglicherweise Prozesse wie Genexpression oder Proteinfunktion beeinflussen .
Industrielle Prozesse
Die Eigenschaften der Verbindung werden auch in industriellen Prozessen untersucht, wo sie bei der Synthese von Farbstoffen, Harzen oder anderen Polymeren verwendet werden kann, die stabile aromatische Verbindungen als Vorläufer benötigen .
Pharmakologie
Obwohl es nicht direkt als Medikament verwendet wird, könnte this compound in der pharmakologischen Forschung eine Rolle spielen, insbesondere in der Wirkstoffentwicklung und der Synthese neuartiger Therapeutika .
Wirkmechanismus
Mode of Action
It is known that the compound can undergo various chemical reactions, such as nucleophilic substitution and oxidation, to form new compounds . More detailed studies are required to fully understand its interaction with its targets and any resulting changes .
Biochemical Pathways
It is known that the compound can participate in reactions involving the formation of radical anions . The recombination of two p-xylyl radicals to give 1,2-di-p-tolylethane (DPTE) is a homogeneous second-order reaction that competes with the catalyst-required dehydrogenation reaction .
Pharmacokinetics
The compound is sparingly soluble in water, but it is soluble in organic solvents such as ethanol and acetone . This could potentially impact its bioavailability. Further pharmacokinetic studies are needed to provide a comprehensive understanding of its behavior in the body.
Result of Action
It is known that the compound can undergo various chemical reactions to form new compounds . .
Action Environment
The action of 1,2-Di-p-tolylethane can be influenced by environmental factors. For instance, the compound should be stored in a cool, dry, and well-ventilated place . It is also known to be a flammable substance, so it should be kept away from sources of ignition
Biochemische Analyse
Biochemical Properties
1,2-Di-p-tolylethane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with xylyl radicals, which are intermediates in various biochemical pathways . The nature of these interactions involves the recombination of p-xylyl radicals to form 1,2-Di-p-tolylethane, a process that is influenced by the presence of catalysts . This compound’s interactions with enzymes and proteins can affect the overall biochemical pathways in which it is involved.
Cellular Effects
1,2-Di-p-tolylethane has been shown to influence various cellular processes. It affects cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in gene expression and cellular metabolism . The compound’s impact on cell function includes alterations in the activity of enzymes involved in metabolic pathways, which can result in changes in the levels of metabolites and overall cellular homeostasis.
Molecular Mechanism
The molecular mechanism of 1,2-Di-p-tolylethane involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, 1,2-Di-p-tolylethane can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of specific genes, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Di-p-tolylethane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 1,2-Di-p-tolylethane can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biochemical properties . These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1,2-Di-p-tolylethane vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful . These dosage effects are important for determining the safe and effective use of 1,2-Di-p-tolylethane in research.
Metabolic Pathways
1,2-Di-p-tolylethane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can affect the levels of metabolites by influencing the activity of enzymes involved in their synthesis and degradation . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 1,2-Di-p-tolylethane within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport mechanisms are crucial for understanding how 1,2-Di-p-tolylethane exerts its effects on cellular function.
Subcellular Localization
1,2-Di-p-tolylethane is localized in specific subcellular compartments, where it can exert its biochemical effects . The compound’s activity and function are influenced by its localization, which is determined by targeting signals and post-translational modifications . Understanding the subcellular localization of 1,2-Di-p-tolylethane is important for elucidating its role in cellular processes.
Eigenschaften
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCQFUHBIRHLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202079 | |
| Record name | 1,2-Di-p-tolylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to pale brown solid; [MSDSonline] | |
| Record name | 1,2-Di-p-tolylethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8099 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
538-39-6 | |
| Record name | 1,2-Bis(4-methylphenyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Di-p-tolylethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Di-p-tolylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Dimethylbibenzyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DI-P-TOLYLETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA2ZYH96IH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1,2-di(p-tolyl)ethane?
A: 1,2-Di(p-tolyl)ethane (also known as 1,2-di-p-tolylethane) has the molecular formula C16H18 and a molecular weight of 210.31 g/mol. Its structure consists of two p-tolyl groups (toluene with a methyl substituent at the para position) connected by an ethane bridge. While detailed spectroscopic data is not provided in the research excerpts, the electronic structure of 1,2-di(p-tolyl)ethane has been studied using computational chemistry methods like CNDO/S3. These studies have provided insights into the molecule's electronic transitions and their correlation with experimental UV photoemission and absorption spectra.
Q2: How does the reactivity of 1,2-di(p-tolyl)ethane compare to its cyclic counterpart, [2.2]paracyclophane?
A: Research on the sulfonation of both compounds reveals interesting differences in their reactivity. The sulfonation rate of 1,2-di(p-tolyl)ethane with SO3 is significantly slower compared to [2.2]paracyclophane. This difference is attributed to the structural constraints imposed by the cyclic nature of [2.2]paracyclophane, which can influence the accessibility and reactivity of its aromatic rings.
Q3: Can 1,2-di(p-tolyl)ethane undergo electrochemical reactions?
A: Yes, 1,2-di(p-tolyl)ethane can be formed through the cathodic reduction of [2.2]paracyclophane. This electrochemical reaction, performed in hexamethylphosphoric triamide-lithium chloride-acetic acid, leads to the cleavage of the [2.2]paracyclophane structure, generating 1,2-di(p-tolyl)ethane and its Birch reduction products.
Q4: Are there any applications of 1,2-di(p-tolyl)ethane in organic synthesis?
A4: While the provided research does not directly mention specific applications of 1,2-di(p-tolyl)ethane in organic synthesis, its formation from [2.2]paracyclophane suggests its potential use as a starting material or intermediate. The presence of two reactive aromatic rings in its structure makes it amenable to further functionalization through various organic reactions, potentially leading to the synthesis of more complex molecules.
Q5: What insights can computational chemistry provide about 1,2-di(p-tolyl)ethane?
A: Computational chemistry, specifically using the CNDO/S3 model, has been instrumental in understanding the electronic structure of 1,2-di(p-tolyl)ethane. This model accurately predicts the molecule's orbital energies, which correlate well with experimental UV photoemission spectra. Further, it provides insights into the symmetry of the 1,2-di(p-tolyl)ethane radical anion, aligning with observations from electron spin resonance (ESR) spectroscopy. These findings highlight the valuable role of computational chemistry in elucidating the electronic properties and reactivity of such molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

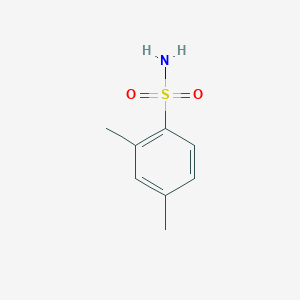
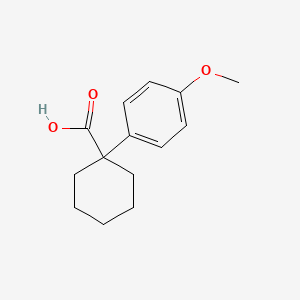
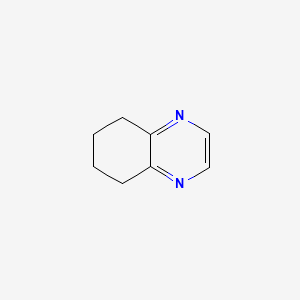
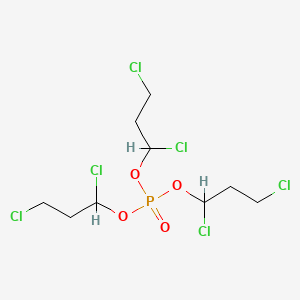
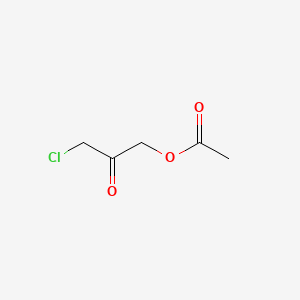

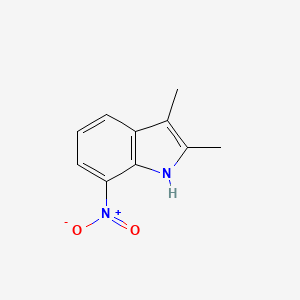
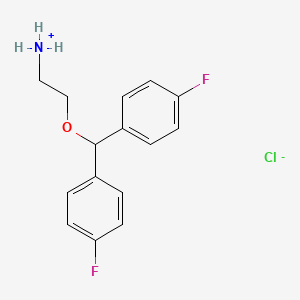

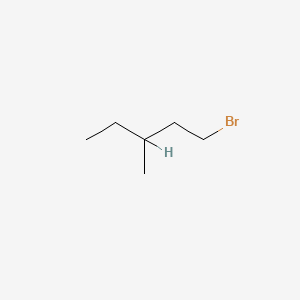
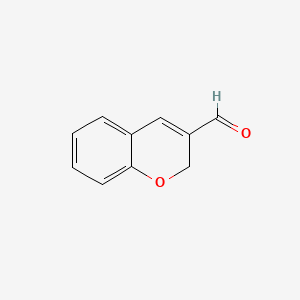

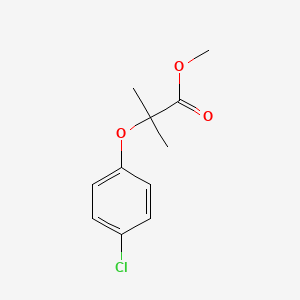
![3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1293722.png)
